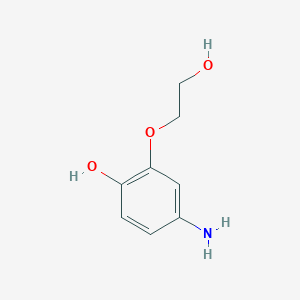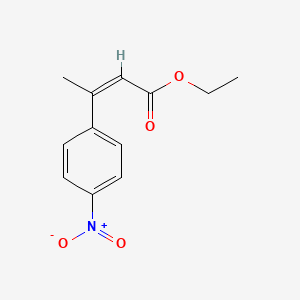
3-(4-Nitrophenyl)crotonic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Nitrophenyl)crotonic acid ethyl ester, also known as ethyl p-nitrocinnamate, is an organic compound with the molecular formula C11H11NO4. This compound is characterized by the presence of a nitrophenyl group attached to a crotonic acid ethyl ester moiety. It is commonly used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)crotonic acid ethyl ester typically involves the esterification of 3-(4-nitrophenyl)crotonic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(4-Nitrophenyl)crotonic acid+EthanolAcid Catalyst3-(4-Nitrophenyl)crotonic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-(4-Nitrophenyl)crotonic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: 3-(4-Nitrophenyl)crotonic acid and ethanol.
Reduction: 3-(4-Aminophenyl)crotonic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Nitrophenyl)crotonic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Nitrophenyl)crotonic acid ethyl ester involves its interaction with specific molecular targets. For example, the nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
Ethyl cinnamate: Similar structure but lacks the nitro group.
Ethyl 4-nitrobenzoate: Contains a nitro group but has a different ester moiety.
Ethyl crotonate: Similar ester moiety but lacks the nitrophenyl group.
Uniqueness
3-(4-Nitrophenyl)crotonic acid ethyl ester is unique due to the presence of both the nitrophenyl and crotonic acid ester functionalities
特性
分子式 |
C12H13NO4 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC名 |
ethyl (Z)-3-(4-nitrophenyl)but-2-enoate |
InChI |
InChI=1S/C12H13NO4/c1-3-17-12(14)8-9(2)10-4-6-11(7-5-10)13(15)16/h4-8H,3H2,1-2H3/b9-8- |
InChIキー |
GXKAVJLXZLKIAJ-HJWRWDBZSA-N |
異性体SMILES |
CCOC(=O)/C=C(/C)\C1=CC=C(C=C1)[N+](=O)[O-] |
正規SMILES |
CCOC(=O)C=C(C)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Aminoanilino)ethyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12571850.png)
![4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12571852.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methylphenyl)urea](/img/structure/B12571854.png)
![N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide](/img/structure/B12571860.png)
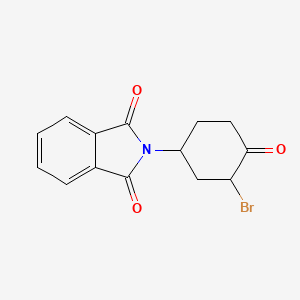
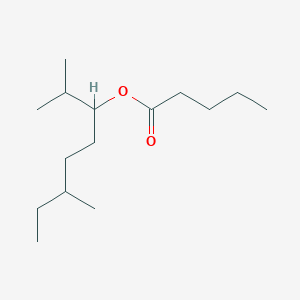

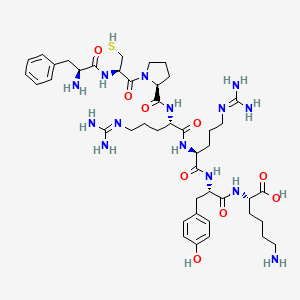

![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12571889.png)

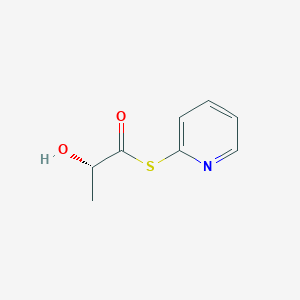
![1-[(4-Methylpentan-2-YL)oxy]dodecane](/img/structure/B12571911.png)
